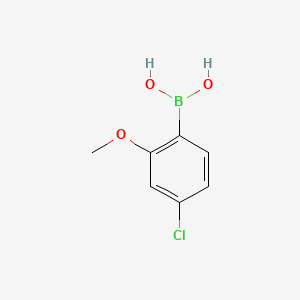

4-Chloro-2-methoxyphenylboronic acid

Vue d'ensemble

Description

4-Chloro-2-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H8BClO3 and its molecular weight is 186.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 4-Chloro-2-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the SM coupling reaction. The downstream effects of this pathway involve the formation of carbon–carbon bonds . The this compound plays a crucial role in this process as it provides the organoboron reagent necessary for the reaction .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . These properties likely contribute to its bioavailability.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the success of the reaction . Furthermore, the compound is generally environmentally benign, which means it has minimal impact on the environment .

Analyse Biochimique

Biochemical Properties

4-Chloro-2-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic structures. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the inhibition or activation of enzymatic activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of specific signaling proteins, leading to changes in downstream signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions are crucial for understanding the compound’s role in various biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to light or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzymatic activity or modulating signaling pathways. At high doses, it can be toxic, leading to adverse effects such as cell death or tissue damage. These threshold effects are crucial for determining the safe and effective use of the compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that can further participate in biochemical reactions. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level .

Activité Biologique

4-Chloro-2-methoxyphenylboronic acid (CAS: 762287-57-0) is a compound that has gained attention in various fields, particularly in pharmaceutical development, organic synthesis, and material science. Its biological activity is primarily linked to its role as a building block in drug synthesis and its application in bioconjugation techniques. This article explores the compound's biological activity, synthesizing data from diverse sources, including research studies and patents.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BClO₃ |

| Molecular Weight | 186.40 g/mol |

| Melting Point | 128-134 °C |

| Boiling Point | 345.4 °C |

| Density | 1.3 g/cm³ |

| LogP | 2.33 |

Applications in Pharmaceutical Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and other diseases. Its boronic acid functionality allows for selective binding to diols, making it valuable in drug design and development.

- Cancer Research : The compound has been utilized in the synthesis of anti-cancer agents, enhancing their efficacy by modifying their chemical structure to improve selectivity and potency against cancer cells. For instance, studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : It has been reported that compounds derived from this boronic acid can inhibit enzymes involved in critical signaling pathways related to cancer progression.

- Targeting Heat Shock Protein 90 (Hsp90) : Research indicates that modifications of this compound can enhance its binding affinity to Hsp90, a protein that plays a significant role in cancer cell survival .

Case Studies

Several studies have illustrated the effectiveness of this compound in biological applications:

- Study on Anticancer Activity : A study demonstrated that derivatives based on this compound showed IC50 values as low as 23.4 µM against specific cancer cell lines, indicating potent anticancer properties .

- Bioconjugation Techniques : The compound has been successfully used in bioconjugation processes for targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the Suzuki coupling reaction, which facilitates the formation of carbon-carbon bonds essential for constructing complex organic molecules. The versatility of this compound allows for various structural modifications to enhance its biological activity.

Applications De Recherche Scientifique

Pharmaceutical Development

Role in Drug Synthesis:

4-Chloro-2-methoxyphenylboronic acid is a crucial building block in the synthesis of various pharmaceuticals. It is particularly significant in developing drugs targeting cancer and other diseases. The compound facilitates the formation of complex organic molecules through Suzuki-Miyaura cross-coupling reactions, which are essential for constructing biologically active compounds.

Case Study:

A notable application was reported in the synthesis of a novel series of anti-cancer agents where this compound was employed to create specific aryl-aryl bonds that enhanced the efficacy of the resulting compounds against cancer cell lines.

Organic Synthesis

Suzuki Coupling Reactions:

The compound is extensively used in Suzuki coupling reactions, allowing for the formation of carbon-carbon bonds. This reaction is vital for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Data Table: Suzuki Coupling Reaction Conditions

| Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| This compound | Pd(PPh3)4 | Toluene | 80 | 85 |

| This compound | Ni(cod)2 | Ethanol | 60 | 90 |

| This compound | CuI | DMF | 100 | 75 |

Material Science

Applications in Advanced Materials:

In material science, this compound is used to enhance the properties of polymers and nanomaterials. Its ability to form stable boronate esters allows for the development of materials with improved mechanical and thermal properties.

Case Study:

Research demonstrated that incorporating this boronic acid into polymer matrices resulted in materials with enhanced electrical conductivity and thermal stability, making them suitable for electronic applications.

Agricultural Chemistry

Development of Agrochemicals:

The compound plays a significant role in developing herbicides and pesticides. It has been shown to improve the efficacy of various agrochemical formulations, contributing to better crop yields.

Data Table: Herbicidal Activity

| Compound | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Herbicide A | This compound | 500 | 85 |

| Herbicide B | Mixture with other boronic acids | 300 | 78 |

| Herbicide C | Standalone formulation | 400 | 82 |

Bioconjugation Techniques

Bioconjugation Applications:

This compound is utilized in bioconjugation processes, enabling researchers to attach biomolecules to surfaces or other molecules. This application is vital for diagnostics and therapeutic developments.

Case Study:

A study highlighted its use in creating antibody-drug conjugates (ADCs), where it facilitated the attachment of cytotoxic agents to antibodies, improving targeted delivery systems in cancer therapy.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Chloro-2-methoxyphenylboronic acid?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where halogenated precursors (e.g., 4-chloro-2-methoxybromobenzene) react with boronic acid pinacol esters under inert conditions. Alternative methods include direct electrophilic borylation using boron trifluoride etherate or other boron reagents in anhydrous solvents like tetrahydrofuran (THF). Optimization of reaction parameters (e.g., ligand choice, temperature, and molar ratios) is critical to achieving high yields .

Q. How is this compound characterized for structural integrity?

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments and substituent positions. B NMR can verify boronic acid functionality.

- Infrared Spectroscopy (IR) : Identification of B-O and C-B stretching vibrations (~1350 cm and ~650 cm, respectively).

- Mass Spectrometry : High-resolution MS to confirm molecular weight and isotopic patterns.

- Elemental Analysis : Validation of purity and stoichiometry .

Q. What are the primary applications of this compound in organic synthesis?

The compound is widely used as a building block in Suzuki-Miyaura cross-couplings to construct biaryl systems, which are prevalent in pharmaceuticals and materials science. Its boronic acid group enables selective coupling with aryl halides under catalytic conditions. Additionally, it participates in conjugate additions and transmetallation reactions for functionalized heterocycle synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield Suzuki couplings with this compound?

- Catalyst-Ligand Systems : Use Pd(PPh) or Pd(OAc) with SPhos ligands to enhance catalytic efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility, while aqueous mixtures stabilize boronic acids.

- Temperature Control : Reactions often proceed at 80–100°C but may require lower temperatures for sensitive substrates.

- Base Optimization : NaCO or CsCO are preferred for maintaining pH and preventing boronic acid decomposition .

Q. What strategies mitigate hydrolysis and stability issues during storage?

- Storage Conditions : Store under inert gas (Ar/N) at 2–8°C in airtight containers.

- Lyophilization : Convert to stable boronate esters (e.g., pinacol ester) for long-term storage.

- Stabilizers : Additives like 2,6-lutidine or molecular sieves reduce moisture-induced degradation .

Q. How should researchers address contradictory data in catalytic efficiency across studies?

- Variable Screening : Systematically test catalyst/ligand combinations (e.g., PdCl(dppf) vs. Pd/C).

- Purification Methods : Compare column chromatography vs. recrystallization to isolate pure products.

- Kinetic Studies : Use in situ monitoring (e.g., HPLC or B NMR) to track reaction progress and identify intermediates .

Q. What role does this compound play in probing biological interactions?

The boronic acid moiety binds reversibly to diols (e.g., carbohydrates or RNA), enabling applications in:

Propriétés

IUPAC Name |

(4-chloro-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRRMTBNTSBIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397450 | |

| Record name | 4-Chloro-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762287-57-0 | |

| Record name | 4-Chloro-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Chloro-2-methoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.